N-(4-fluoro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
- Coupling the intermediate with 2-methoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Substitution with Fluoro and Methyl Groups:
- Introducing the 4-fluoro-2-methylphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity, using scalable reaction conditions and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the imidazole ring or the amide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include primary amines and alcohols.
- Substitution products vary depending on the substituent introduced.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Imidazole Core:
- Starting with a suitable imidazole precursor, such as 1H-imidazole-4-carboxylic acid.
- Reacting with a benzyl halide derivative to introduce the benzyl group at the 1-position of the imidazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
- N-(4-fluorophenyl)-1H-imidazole-4-carboxamide
- N-(2-methylphenyl)-1H-imidazole-4-carboxamide
- N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Comparison:
- N-(4-fluoro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the combination of fluoro, methyl, and methoxy substituents, which may enhance its binding affinity and specificity for certain molecular targets compared to its analogs.
- The presence of the 2-methoxybenzamido group may confer additional interactions with biological targets, potentially leading to improved therapeutic properties.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c1-17-13-19(27)9-12-22(17)30-26(33)23-15-31(16-28-23)14-18-7-10-20(11-8-18)29-25(32)21-5-3-4-6-24(21)34-2/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPGQAHHWVKLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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